10-Oxooctadécanoate de méthyle

Vue d'ensemble

Description

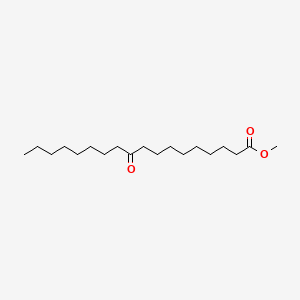

Methyl 10-oxooctadecanoate is a useful research compound. Its molecular formula is C19H36O3 and its molecular weight is 312.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 10-oxooctadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-oxooctadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation des acides gras et des esters

Le 10-Oxooctadécanoate de méthyle est utilisé dans la synthèse des acides gras et des esters. Ces composés sont essentiels dans divers domaines tels que la biochimie, la pharmacie et la science des matériaux pour leurs rôles dans les membranes cellulaires, les voies de signalisation et comme intermédiaires dans la synthèse de molécules plus complexes .

Solvant organique pour la synthèse

Ce composé sert de solvant organique, en particulier dans la synthèse des dioxolanes, qui sont des acétals cycliques couramment utilisés comme solvants ou intermédiaires en synthèse organique .

Développement de méthodes analytiques

En recherche pharmaceutique, le this compound est utilisé pour le développement et la validation de méthodes analytiques (AMV). Ceci est crucial pour garantir la qualité et la constance des produits pharmaceutiques pendant le processus de demande de nouvelle autorisation de mise sur le marché (ANDA) ou la production commerciale .

Applications de contrôle qualité

Il trouve également une application dans les applications de contrôle qualité (CQ) au sein de l'industrie pharmaceutique. Le CQ est essentiel pour maintenir les normes de production de médicaments et garantir que les produits sont sûrs pour la consommation .

Mécanisme D'action

Target of Action

Methyl 10-oxooctadecanoate is a complex organic compound with the linear formula CH3(CH2)7CO (CH2)8CO2CH3

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl 10-oxooctadecanoate interacts with its targets and performs its functions .

Analyse Biochimique

Biochemical Properties

Methyl 10-oxooctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the breakdown and utilization of fatty acids in metabolic processes. Additionally, methyl 10-oxooctadecanoate can interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids within cells .

Cellular Effects

Methyl 10-oxooctadecanoate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. This activation can lead to changes in the expression of genes related to fatty acid oxidation, lipid synthesis, and glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of methyl 10-oxooctadecanoate involves its binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. Additionally, methyl 10-oxooctadecanoate can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions result in alterations in lipid synthesis and degradation pathways, ultimately affecting cellular lipid levels and energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 10-oxooctadecanoate can change over time due to its stability and degradation. The compound is relatively stable under standard ambient conditions but can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that methyl 10-oxooctadecanoate can have sustained effects on cellular function, including prolonged activation of PPARs and persistent changes in gene expression related to lipid metabolism .

Dosage Effects in Animal Models

The effects of methyl 10-oxooctadecanoate vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy homeostasis without causing adverse effects. At high doses, methyl 10-oxooctadecanoate may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of careful dosage regulation in experimental studies to avoid potential toxicity .

Metabolic Pathways

Methyl 10-oxooctadecanoate is involved in several metabolic pathways, including fatty acid oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in the β-oxidation pathway. These interactions facilitate the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, methyl 10-oxooctadecanoate can influence the levels of metabolites such as malonyl-CoA and acetyl-CoA, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, methyl 10-oxooctadecanoate is transported and distributed through interactions with lipid transport proteins and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or stored in lipid droplets within cells. These interactions influence the localization and accumulation of methyl 10-oxooctadecanoate, affecting its availability for metabolic processes and signaling pathways .

Subcellular Localization

Methyl 10-oxooctadecanoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, methyl 10-oxooctadecanoate can be targeted to mitochondria, where it participates in β-oxidation and energy production. Additionally, its presence in lipid droplets can affect lipid storage and mobilization .

Activité Biologique

Methyl 10-oxooctadecanoate, a fatty acid derivative, has garnered attention for its biological activities, particularly in the fields of cancer research and inflammation. This article explores the compound's biological activity, including its antiproliferative effects, anti-inflammatory properties, and potential mechanisms of action.

- Molecular Formula : C19H36O3

- Molecular Weight : 312.49 g/mol

- CAS Number : 870-10-0

Antiproliferative Activity

Research has indicated that methyl 10-oxooctadecanoate exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes key findings regarding its inhibitory potency:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 26.6 | Cell cycle arrest in G0/G1 phase |

| HeLa | 24.3 | Induces apoptosis in some conditions |

| MCF7 | 22.1 | Upregulates p21WAF1 |

| PC3 | 24.9 | Targets histone deacetylase HDAC1 |

| NLF | 24.9 | Inhibits cell growth |

These results suggest that methyl 10-oxooctadecanoate may act as a potential therapeutic agent against colorectal and other cancers by inhibiting cell proliferation and inducing cell cycle arrest.

Anti-inflammatory Properties

In addition to its antiproliferative effects, methyl 10-oxooctadecanoate has been studied for its anti-inflammatory properties. A notable study demonstrated that this compound effectively reduced cytokine production in murine macrophages stimulated with lipopolysaccharides (LPS). The following table outlines the cytokine levels measured in response to treatment:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 75 |

The reduction in cytokine levels indicates that methyl 10-oxooctadecanoate may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activity of methyl 10-oxooctadecanoate involve several pathways:

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21WAF1.

- Histone Deacetylase Inhibition : It targets histone deacetylase (HDAC) enzymes, which play a crucial role in cancer cell proliferation and survival.

- Cytokine Modulation : By reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, it may help mitigate inflammatory responses.

Case Study 1: Colorectal Cancer

In a study involving human colorectal adenocarcinoma cells (HT29), methyl 10-oxooctadecanoate was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 20 µM.

Case Study 2: Inflammatory Response

A separate investigation evaluated the effects of methyl 10-oxooctadecanoate on LPS-stimulated macrophages. The compound was found to significantly decrease nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

methyl 10-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQUPDATKHOMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337599 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-10-0 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.